molecular formula C17H12N2O4S2 B7759902 4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo-

4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo-

Cat. No.: B7759902
M. Wt: 372.4 g/mol
InChI Key: CKEPLAWHDARRHO-XNTDXEJSSA-N
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Description

4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazolidinone ring and a nitrophenyl group, contributes to its wide range of pharmacological actions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo- typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under basic or acidic conditions. Common reagents used in the synthesis include sodium hydroxide or hydrochloric acid as catalysts . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted thiazolidinones .

Scientific Research Applications

4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo- involves the inhibition of key enzymes and pathways in microbial and cancer cells. The compound targets enzymes involved in cell wall synthesis and DNA replication, leading to cell death . Additionally, it can interact with cellular receptors and disrupt signaling pathways, contributing to its antiviral and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-oxo-
  • 4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-sulfo-

Uniqueness

4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo- is unique due to its thioxo group, which enhances its biological activity compared to similar compounds with oxo or sulfo groups. This structural feature contributes to its higher potency and broader spectrum of action .

Properties

IUPAC Name

(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c1-2-8-18-16(20)15(25-17(18)24)10-13-6-7-14(23-13)11-4-3-5-12(9-11)19(21)22/h2-7,9-10H,1,8H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEPLAWHDARRHO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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